6-Chloro-3-indolyl beta-D-glucuronide sodium salt
Overview
Description
6-Chloro-3-indolyl beta-D-glucuronide sodium salt is a biochemical reagent widely used in scientific research. It is a chromogenic substrate for beta-glucuronidase, an enzyme that hydrolyzes glucuronides. This compound is particularly valuable in molecular biology and biochemistry for detecting beta-glucuronidase activity, which produces a color change upon enzymatic reaction .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body .
Mode of Action
This compound interacts with its target, β-glucuronidase, by serving as a chromogenic substrate . When cleaved by β-glucuronidase, it yields a salmon-colored precipitate , providing a visual indication of the enzyme’s activity.
Biochemical Pathways
The action of this compound primarily affects the glucuronidation pathway . This pathway is part of the body’s broader detoxification system, where glucuronic acid is conjugated to a variety of endogenous and exogenous substances to facilitate their excretion .
Pharmacokinetics
It is known to be soluble in water , which may influence its absorption and distribution in the body
Result of Action
The molecular effect of this compound’s action is the production of a salmon-colored precipitate upon cleavage by β-glucuronidase . This color change provides a visual readout of the enzyme’s activity, and can be used in various research and diagnostic applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be light-sensitive , and incompatible with oxidizing agents and heat . These factors should be taken into account when storing and using this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt typically involves the reaction of 6-chloroindole with beta-D-glucuronic acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-indolyl beta-D-glucuronide sodium salt primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the cleavage of the glucuronide moiety, producing 6-chloro-3-indole and D-glucuronic acid .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by the appearance of a color change, indicating the formation of the hydrolysis products .
Major Products Formed
The major products formed from the hydrolysis of this compound are 6-chloro-3-indole and D-glucuronic acid .
Scientific Research Applications
6-Chloro-3-indolyl beta-D-glucuronide sodium salt is extensively used in various scientific research fields:
Chemistry: It serves as a substrate in enzymatic assays to study the activity of beta-glucuronidase.
Biology: It is used in histochemical staining to detect beta-glucuronidase activity in tissues and cells.
Medicine: It aids in the diagnosis of diseases by detecting beta-glucuronidase activity in clinical samples.
Industry: It is employed in quality control processes to detect bacterial contamination in food and water samples
Comparison with Similar Compounds
6-Chloro-3-indolyl beta-D-glucuronide sodium salt is unique due to its specific chromogenic properties and sensitivity to beta-glucuronidase. Similar compounds include:
5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: Produces a blue color upon hydrolysis.
5-Bromo-6-chloro-3-indolyl beta-D-glucuronide cyclohexylammonium salt: Produces a magenta color upon hydrolysis
These compounds differ in their chromogenic properties, making them suitable for different applications based on the desired colorimetric response.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO7.Na/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-4,9-12,14,16-19H,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBOHCDHSUOGKP-CYRSAHDMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClNNaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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